

history of Combretastatin A1 development

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An In-depth Technical Guide on the Core Development History of Combretastatin A1

Executive Summary

Combretastatin A1 is a potent natural product that has garnered significant interest in the field of oncology due to its unique mechanism of action as a tubulin polymerization inhibitor and a vascular disrupting agent (VDA). Isolated from the South African bushwillow tree, Combretum caffrum, its journey from a natural extract to a clinical candidate has been marked by extensive preclinical and clinical investigation. This document provides a comprehensive technical overview of the history of Combretastatin A1's development, detailing its discovery, mechanism of action, synthetic pathways, and the evolution of its more soluble prodrug, Combretastatin A1 Diphosphate (CA1P).

Discovery and Isolation

The story of **Combretastatin A1** begins with the collection of the South African tree Combretum caffrum in 1973 as part of a National Cancer Institute (NCI) plant screening program.[1] Bioassay-guided fractionation of the extracts from the stem wood of C. caffrum led to the isolation of the principal antineoplastic constituent, which was designated Combretastatin A-1 in 1987 by Pettit and colleagues.[2][3] The structure of this novel cis-stilbene was unequivocally established through X-ray crystal structure determination and total synthesis.[2] [3][4]

Experimental Protocol: Isolation of Combretastatin A1



While the original papers provide extensive detail, a general protocol for the bioassay-guided isolation is as follows:

- Extraction: The dried and milled stem wood of Combretum caffrum is subjected to solvent
 extraction, typically with a mixture of solvents like methanol and chloroform, to obtain a crude
 extract.
- Solvent Partitioning: The crude extract is partitioned between different immiscible solvents
 (e.g., hexane, carbon tetrachloride, chloroform, and water) to separate compounds based on
 polarity. The activity against cancer cell lines (historically the P388 murine lymphocytic
 leukemia cell line) is monitored in each fraction.
- Chromatography: The active fractions are subjected to multiple rounds of column chromatography. This may include techniques such as silica gel chromatography, Sephadex LH-20 chromatography, and preparative thin-layer chromatography (TLC).
- Crystallization: Fractions showing the highest potency are further purified by crystallization to yield pure **Combretastatin A1**.
- Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and confirmed by single-crystal X-ray diffraction.[4]

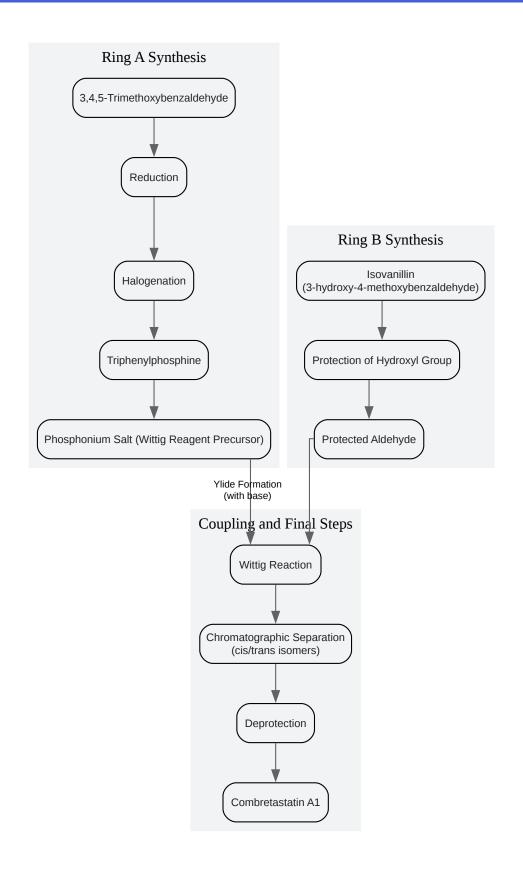
Structural Elucidation and Synthesis

Combretastatin A1 is a cis-stilbene characterized by two phenyl rings connected by a double bond. One ring is a 3,4,5-trimethoxyphenyl group, and the other is a 3'-hydroxy-4'-methoxyphenyl group. The cis-configuration of the double bond is crucial for its biological activity.[5]

The total synthesis of **Combretastatin A1** was instrumental in confirming its structure. A key step in the synthesis is the Wittig reaction, which provides a favorable ratio of the desired cisisomer.[2][3]

Workflow for the Synthesis of Combretastatin A1





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Caption: A simplified workflow for the total synthesis of **Combretastatin A1**.



Mechanism of Action

Combretastatin A1 exerts its potent anticancer effects primarily through two interconnected mechanisms: inhibition of tubulin polymerization and disruption of tumor vasculature.

Inhibition of Tubulin Polymerization

Combretastatin A1 is a potent inhibitor of microtubule assembly.[2][3] It binds to the colchicine-binding site on the β-subunit of tubulin, a key protein component of microtubules.[5] [6] This binding prevents the polymerization of tubulin dimers into microtubules. Microtubules are essential for various cellular processes, including cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, Combretastatin A1 leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[7]

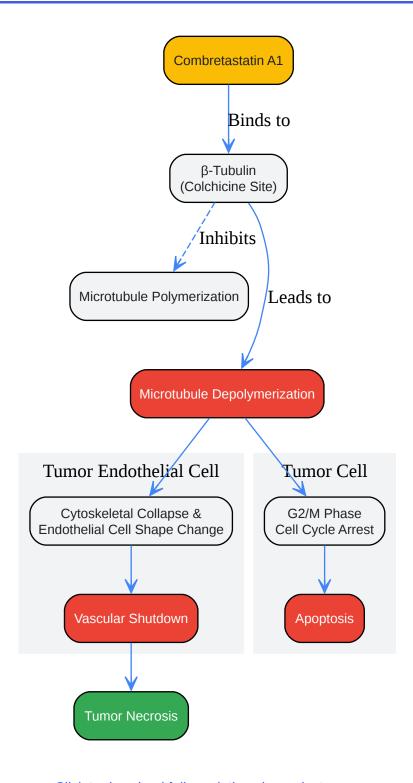
Vascular Disrupting Activity

A crucial aspect of **Combretastatin A1**'s therapeutic potential lies in its activity as a Vascular Disrupting Agent (VDA). Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs target the established, yet often chaotic and immature, vasculature of tumors.[5]

Proliferating endothelial cells, which line the tumor blood vessels, are particularly sensitive to the microtubule-destabilizing effects of **Combretastatin A1**.[9] The drug induces a rapid change in the morphology of these cells, leading to the breakdown of the tumor's vascular network. This causes a shutdown of blood flow to the tumor, depriving it of oxygen and nutrients, which results in extensive tumor necrosis.[10]

Signaling Pathway of Combretastatin A1 Action





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Caption: Mechanism of action for Combretastatin A1.

Preclinical Studies



Extensive preclinical studies have been conducted to evaluate the efficacy of **Combretastatin A1** and its derivatives.

In Vitro Cytotoxicity

Combretastatin A1 has demonstrated potent cytotoxicity against a range of cancer cell lines.

Cell Line	Assay Type	IC50 / ED50	Reference
P-388 Murine Leukemia	Cytotoxicity	ED50: 0.99 μg/mL	[2][3]
P-388/R (Daunorubicin- resistant)	Cytotoxicity	High degree of cross- resistance	[11]
SW620 (Colon)	Cytotoxicity	Data mentioned but specific value not in snippets	[12]
HUVECs (Endothelial)	Proliferation	Inhibition in a dose- dependent manner	[7]

In Vivo Efficacy

Animal models have been crucial in demonstrating the anti-tumor and vascular-disrupting effects of **Combretastatin A1** and its prodrugs.



Animal Model	Treatment	Key Findings	Reference
Murine P-388 Leukemia	Combretastatin A1 (2.75-11 mg/kg)	26-29% life extension	[2][3]
Murine MAC29 Colon Tumor	CA1P (50 mg/kg)	Significant tumor growth delays	[10][13]
Murine MAC29 Colon Tumor	CA1P (dose not specified)	~94% tumor necrosis within 24 hours	[10][13]
Murine MAC29 Colon Tumor	CA1P (150 mg/kg)	Strong decrease in vascular volume after 2h	[5][14]

Development of Combretastatin A1 Diphosphate (CA1P)

A major hurdle in the development of **Combretastatin A1** was its poor water solubility, which complicates intravenous formulation.[1][8] To address this, a water-soluble prodrug, **Combretastatin A1** diphosphate (CA1P, also known as OXi4503), was synthesized.[13][15]

CA1P is a diphosphate ester of **Combretastatin A1**.[15] Upon administration, endogenous non-specific phosphatases in the body rapidly cleave the phosphate groups, releasing the active parent compound, **Combretastatin A1**, at the tumor site.[8] This approach significantly improves the drug's bioavailability and ease of administration. Preclinical studies showed that CA1P was more potent than the analogous prodrug of Combretastatin A4 (CA4P) in certain tumor models.[10][13]

Compound	Dose for Significant Growth Delay (MAC29 Tumor)	Reference
Combretastatin A1 Phosphate (CA1P)	50 mg/kg	[10][13]
Combretastatin A4 Phosphate (CA4P)	150 mg/kg	[10][13]



Clinical Development

The promising preclinical data for CA1P propelled it into clinical trials. It is currently designated as an orphan drug by the U.S. Food and Drug Administration (FDA) for acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[9]

- Phase I Trials: CA1P (OXi4503) has undergone Phase I clinical trials to evaluate its safety, tolerability, and maximum tolerated dose in patients with relapsed and refractory AML and MDS.[9]
- Combination Therapy: A Phase 1b clinical trial investigating CA1P in combination with the standard chemotherapy agent cytarabine for patients with relapsed/refractory AML has shown some positive clinical responses.[1]

The clinical development of **Combretastatin A1** and its prodrugs is ongoing, with a focus on identifying responsive patient populations and effective combination therapies.

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